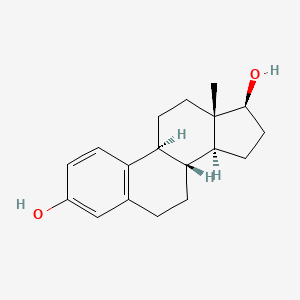

4-Methylestradiol

Description

Structure

3D Structure

Properties

IUPAC Name |

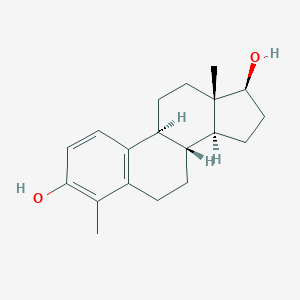

(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHOYPMKTGTOLM-SMYFESCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872685 |

Source

|

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6171-48-8 |

Source

|

| Record name | 4-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 4-Methylestradiol: A Technical Guide to its Origins in Mid-20th Century Steroid Chemistry

For Immediate Release

Romainville, France – In the competitive and innovative landscape of mid-20th century pharmaceutical research, the synthesis of novel steroid analogues was a paramount objective. This in-depth technical guide explores the history of the discovery of 4-Methylestradiol, a synthetic estrogen that emerged from the pioneering work on steroid total synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific context, the key innovators, and the experimental methodologies that led to the creation of this significant compound.

Introduction: The Quest for Modified Steroids

The mid-20th century was a golden age for steroid chemistry, driven by the desire to create more potent, selective, and orally active therapeutic agents. Following the initial isolation and synthesis of natural hormones like estradiol, the focus shifted to the systematic modification of the steroid nucleus. Methylation, the introduction of a methyl group, was a key strategy to alter the pharmacological properties of steroids, often enhancing their activity and metabolic stability. It was within this fervent environment of chemical innovation that 4-Methylestradiol was born.

The Epicenter of Steroid Innovation: The Contribution of Roussel-UCLAF

The discovery of 4-Methylestradiol can be traced to the laboratories of the French pharmaceutical company Roussel-UCLAF in Romainville. Under the leadership of Léon Velluz, a team of brilliant chemists including G. Nominé and R. Bucourt, pioneered new methods for the total synthesis of steroids. Their work in the late 1950s and early 1960s was revolutionary, enabling the creation of a vast array of novel steroid structures that were previously inaccessible.

While a singular "discovery" paper for 4-Methylestradiol is not readily apparent, its synthesis was undoubtedly a result of the systematic exploration of steroid methylation by the Roussel-UCLAF team. Their extensive research into the total synthesis of estrogens and other steroids, detailed in numerous publications and patents of the era, laid the direct groundwork for the creation of 4-Methylestradiol. Their publications, such as the 1963 review in Angewandte Chemie on "Stéroïdes de synthèse," provide a window into the methodologies that would have been employed.

The Synthetic Pathway: A Feat of Chemical Ingenuity

The synthesis of 4-Methylestradiol at Roussel-UCLAF was likely achieved through a multi-step total synthesis approach, a hallmark of the Velluz group. Based on their published methodologies, a plausible synthetic route would have involved the construction of the steroid skeleton from simple starting materials, with the strategic introduction of the C4-methyl group.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the total synthesis of a 4-methylated steroid, based on the principles established by the Roussel-UCLAF chemists.

Caption: Conceptual workflow for the total synthesis of 4-Methylestradiol.

Key Experimental Protocol: Reductive Aromatization

A later publication by Qian and Abul-Hajj in 1990 provides a specific method for the synthesis of 4-Methylestradiol, which may reflect a refinement of the original, undisclosed industrial processes. This method involves the reductive aromatization of a 4-methylated androstane precursor.

Step-by-Step Methodology:

-

Starting Material: 4-methyl-1,4-androstadiene-3,17-dione.

-

Reaction: The starting material is subjected to a reductive aromatization reaction. This process simultaneously reduces a ketone and aromatizes the A-ring of the steroid nucleus.

-

Reagents: A common reagent for this type of transformation is a metal-ammonia solution (e.g., lithium in liquid ammonia), followed by a proton source to quench the reaction.

-

Purification: The crude product is purified by column chromatography to yield pure 4-Methylestradiol.

Initial Biological Characterization: Unveiling the Estrogenic Properties

Once synthesized, 4-Methylestradiol was subjected to a series of biological assays to determine its properties. The primary focus was on its affinity for the estrogen receptor (ER) and its in vivo estrogenic activity.

Estrogen Receptor Binding Affinity

The binding affinity of 4-Methylestradiol to the estrogen receptor was a critical parameter to be determined. This was typically assessed through competitive binding assays using radiolabeled estradiol.

Experimental Protocol: Competitive Binding Assay

-

Preparation of Receptor Source: A cytosolic fraction containing the estrogen receptor is prepared from a target tissue, such as rat uterus.

-

Incubation: A constant amount of radiolabeled estradiol (e.g., [³H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled 4-Methylestradiol.

-

Separation: The receptor-bound and unbound radioligand are separated using a technique such as dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of 4-Methylestradiol that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This is then used to calculate the relative binding affinity (RBA) compared to estradiol.

In Vivo Estrogenic Activity: The Uterotrophic Assay

The uterotrophic assay in immature or ovariectomized rodents was the gold standard for assessing the in vivo estrogenic activity of a compound.

Experimental Protocol: Uterotrophic Assay in Rats

-

Animal Model: Immature female rats are used.

-

Dosing: The rats are administered 4-Methylestradiol, a vehicle control, and a positive control (estradiol) daily for a set period (e.g., three days).

-

Endpoint: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed.

-

Analysis: A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. The potency of 4-Methylestradiol is determined by comparing the dose required to produce a given uterine weight increase to that of estradiol.

Quantitative Data Summary

The following table summarizes the key biological data for 4-Methylestradiol as reported in the literature.

| Parameter | Value | Reference |

| Relative Binding Affinity (RBA) for ER | 10-25% of Estradiol | Qian & Abul-Hajj, 1990 |

| Uterotrophic Activity | Weaker than Estradiol | Qian & Abul-Hajj, 1990 |

Significance and Legacy

The discovery of 4-Methylestradiol was a notable achievement in the field of medicinal chemistry. It demonstrated that methylation at the C4 position of the steroid A-ring was compatible with estrogen receptor binding and in vivo estrogenic activity, albeit with reduced potency compared to the parent hormone. This finding contributed to a deeper understanding of the structure-activity relationships of estrogens and guided the design of future synthetic estrogens and estrogen receptor modulators. The work of the chemists at Roussel-UCLAF, in creating 4-Methylestradiol and numerous other novel steroids, stands as a testament to the power of synthetic chemistry to probe and manipulate biological systems.

References

- Velluz, L., Nominé, G., & Bucourt, R. (1963). Stéroïdes de synthèse. Angewandte Chemie, 75(22), 1073-1088. [Link to be verified]

-

Qian, X., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol. The Journal of Steroid Biochemistry and Molecular Biology, 36(5), 457-461. [Link]

-

Ringold, H. J., & Rosenkranz, G. (1956). Steroids. LXXXV. Synthesis of 4-Methyl and 4,4-Dimethyl Hormone Analogs. The Journal of Organic Chemistry, 21(12), 1333-1335. [Link]

An In-depth Technical Guide to 4-Methylestradiol: Physicochemical Properties, Biological Activity, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of 4-Methylestradiol (4-ME2), an analog of the primary female sex hormone, 17β-estradiol. While structurally similar to its parent compound, the addition of a methyl group at the C4 position of the aromatic A-ring imparts distinct physicochemical and pharmacological properties. This document delves into the compound's chemical identity, physical characteristics, and spectroscopic profile. We explore its biological activity, including its mechanism of action as an estrogen receptor agonist, its binding affinity, and its metabolic context. Furthermore, this guide presents detailed, field-proven protocols for a competitive estrogen receptor binding assay and a robust analytical method for quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and analytical chemistry.

Introduction

Estrogenic compounds are central to numerous physiological processes and are a cornerstone of endocrinological research and pharmaceutical development. 4-Methylestradiol, a synthetic derivative of estradiol, is distinguished by a methyl group on its phenolic A-ring. This modification, while seemingly minor, significantly influences its interaction with biological systems. It is recognized both as a research compound and as an impurity of Estradiol (Estradiol EP Impurity C).[1][2] Understanding the specific properties of 4-Methylestradiol is crucial for interpreting its biological effects and for the development of selective estrogen receptor modulators (SERMs). The strategic placement of a methyl group at the C4 position can enhance receptor binding affinity for small hydrophobic substituents, making such analogs valuable tools for probing the estrogen receptor's ligand-binding pocket.[3] This guide synthesizes current knowledge to provide a detailed technical resource on 4-Methylestradiol.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from experimental design to formulation.[4]

2.1 Identity and Structure

-

IUPAC Name: (8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[5]

-

CAS Number: 6171-48-8[5]

-

Synonyms: 4-ME2, 4-Methylestra-1,3,5(10)-triene-3,17β-diol[5]

2.2 Physicochemical Data

The key physicochemical parameters for 4-Methylestradiol are summarized in the table below. These values are critical for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Weight | 286.4 g/mol | [5] |

| Appearance | White to Pale Solid | [1] |

| Melting Point | 218-221 °C | [1] |

| Boiling Point (Predicted) | 453.3 ± 45.0 °C | [1] |

| Density (Predicted) | 1.150 ± 0.06 g/cm³ | [1] |

| Water Solubility | Low (predicted by high logP) | |

| Organic Solubility | Slightly soluble in Chloroform, Dioxane, Methanol | [1] |

| pKa (Predicted) | 10.40 ± 0.60 | [1] |

| logP (XLogP3) | 4.4 | [5] |

2.3 Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical identity.[7] While specific experimental spectra for 4-Methylestradiol are proprietary to individual laboratories, the expected characteristic signals based on its structure are described below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A-ring, a singlet for the C4-methyl group, a singlet for the C13-methyl group, and a complex series of multiplets in the aliphatic region corresponding to the steroid backbone. The proton at C17 attached to the hydroxyl group would appear as a characteristic multiplet.

-

¹³C NMR : The carbon NMR would display signals for the two sp²-hybridized carbons bearing hydroxyl and methyl groups in the aromatic A-ring, four additional aromatic carbons, and thirteen sp³-hybridized carbons of the steroid core, including the two methyl carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present.[8] Key expected absorption bands include a broad peak around 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups, C-H stretching vibrations for aromatic and aliphatic groups just below and above 3000 cm⁻¹, C=C stretching for the aromatic ring in the 1500-1600 cm⁻¹ region, and C-O stretching around 1000-1200 cm⁻¹.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[9] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 286.4. Fragmentation would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the steroidal rings, providing structural confirmation.

Biological and Pharmacological Profile

3.1 Mechanism of Action

Like estradiol, 4-Methylestradiol exerts its biological effects by acting as an agonist for the nuclear estrogen receptors (ERs), primarily ERα and ERβ.[10] Upon entering a target cell, it binds to the ligand-binding pocket (LBP) of the ER located in the cytoplasm or nucleus.[11][12] This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the general transcription machinery, leading to the up- or down-regulation of gene expression.[13] This cascade ultimately results in the physiological responses associated with estrogen action.

Caption: Figure 1: Simplified signaling pathway of 4-Methylestradiol.

3.2 Estrogen Receptor Binding Affinity

The affinity of a ligand for its receptor is a primary determinant of its potency. 4-Methylestradiol has been shown to bind to the estrogen receptor, but with a lower affinity compared to the endogenous ligand, 17β-estradiol.

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Temperature (°C) | Source |

| 4-Methylestradiol | 10% | 0 | [14] |

| 4-Methylestradiol | 25% | 25 | [14] |

| 17β-Estradiol | 100% | - | [14] |

The causality behind this affinity profile relates to the structure of the ER's ligand-binding pocket, which is largely hydrophobic.[12] The addition of a small, hydrophobic methyl group at the C4 position can be tolerated and may even enhance binding compared to other substitutions.[3] However, it does not replicate the precise, high-affinity interactions of the unsubstituted estradiol molecule.

3.3 In Vitro & In Vivo Activity

Consistent with its reduced receptor binding affinity, 4-Methylestradiol demonstrates weaker estrogenic activity in biological assays compared to parent estrogens. In vivo studies have shown that 4-ME2 possesses considerably weaker uterotrophic activity (the ability to stimulate the growth of the uterus) relative to estrone in rat models.[14] It was also found to have no anti-uterotrophic activity, indicating it functions as a pure, albeit weaker, agonist.[14]

3.4 Metabolism

The metabolism of estrogens is a critical area of study, as certain metabolites can have different biological activities. Estradiol can be hydroxylated at the C4 position by cytochrome P450 enzymes (specifically CYP1B1) to form 4-hydroxyestradiol (4-OH-E2).[15] This catechol estrogen is considered potentially carcinogenic because it can be oxidized to quinones that form DNA adducts, leading to mutations.[16][17]

A key detoxification pathway for 4-OH-E2 is methylation by the enzyme catechol-O-methyltransferase (COMT), which converts it to the much less reactive 4-methoxyestradiol (4-MeO-E2).[15][18] Therefore, 4-Methylestradiol exists within a metabolic context where methylation and hydroxylation at the A-ring are crucial determinants of biological effect and potential toxicity.

Methodologies and Protocols

4.1 Chemical Synthesis

A reported synthesis of 4-Methylestradiol is achieved through the reductive aromatization of an androgen precursor.[14] This method highlights a common strategy in steroid chemistry where the A-ring is constructed from a non-aromatic precursor.

Caption: Figure 2: Conceptual workflow for 4-Methylestradiol synthesis.

4.2 Protocol: Competitive Estrogen Receptor Binding Assay

This protocol describes a self-validating system to determine the relative binding affinity (RBA) of 4-Methylestradiol for the estrogen receptor.

Principle: This is a competitive binding assay where the test compound (4-Methylestradiol) competes with a fixed concentration of radiolabeled estradiol (e.g., [³H]E2) for a limited number of estrogen receptors. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound.

Methodology:

-

Receptor Preparation:

-

Isolate estrogen receptors from a suitable source, such as lamb uterine cytosol or recombinant human ERα.[19]

-

Quantify the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup (in triplicate):

-

Prepare a series of dilutions of 4-Methylestradiol (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in an appropriate assay buffer (e.g., Tris-HCl with EDTA and molybdate).

-

Prepare tubes for Total Binding (no competitor), Non-Specific Binding (a large excess of unlabeled estradiol, e.g., 10⁻⁶ M), and competitor points.

-

To each tube, add:

-

50 µL of buffer (for Total Binding) OR unlabeled estradiol (for NSB) OR 4-Methylestradiol dilution.

-

50 µL of radiolabeled [³H]Estradiol (final concentration ~0.5 nM).

-

100 µL of the receptor preparation.

-

-

-

Incubation:

-

Incubate the tubes at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[14]

-

-

Separation of Bound and Free Ligand:

-

Add 250 µL of a dextran-coated charcoal suspension to each tube. The charcoal binds the free [³H]Estradiol.

-

Incubate on ice for 15 minutes with occasional vortexing.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer a 200 µL aliquot of the supernatant (containing the receptor-bound [³H]Estradiol) to a scintillation vial.

-

Add 4 mL of scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of 4-Methylestradiol.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of 4-Methylestradiol that inhibits 50% of the specific binding of [³H]Estradiol).

-

Calculate the RBA: RBA (%) = (IC₅₀ of Estradiol / IC₅₀ of 4-Methylestradiol) x 100.

-

4.3 Protocol: Quantification in Biological Matrices by LC-MS/MS

Modern analytical methods rely on the high sensitivity and specificity of LC-MS/MS for quantifying low-level hormones in complex matrices like serum or plasma.[20][21]

Principle: The sample is first subjected to an extraction and clean-up procedure to isolate the analyte and remove interfering substances. The extract is then analyzed by liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Caption: Figure 3: Workflow for quantifying 4-Methylestradiol by LC-MS/MS.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Causality: SPE is chosen over liquid-liquid extraction for its efficiency, reproducibility, and ability to both concentrate the analyte and remove significant matrix interferences like salts and phospholipids.[22]

-

Spike 500 µL of plasma/serum with an internal standard (e.g., a stable isotope-labeled version of 4-Methylestradiol) to correct for extraction losses and matrix effects.

-

Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute 4-Methylestradiol with an organic solvent (e.g., acetonitrile or methanol).[21]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC Separation:

-

Causality: A reversed-phase C18 column is used because it effectively separates hydrophobic molecules like steroids based on their polarity. A gradient elution (e.g., from water/acetonitrile to high acetonitrile) is employed to ensure sharp peaks and efficient separation from other endogenous steroids.

-

Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 column.

-

-

MS/MS Detection:

-

Causality: Tandem mass spectrometry in MRM mode provides exceptional specificity. It filters for the specific molecular mass of 4-Methylestradiol (precursor ion) and then fragments it, filtering again for a specific, characteristic fragment (product ion). This two-stage filtering process virtually eliminates chemical noise.

-

Utilize an electrospray ionization (ESI) source, likely in negative ion mode to deprotonate the phenolic hydroxyl group.

-

Set the mass spectrometer to monitor at least two MRM transitions for 4-Methylestradiol (one for quantification, one for confirmation) and corresponding transitions for the internal standard.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations of 4-Methylestradiol.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of 4-Methylestradiol in the sample by interpolating its area ratio from the linear regression of the calibration curve. The method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[23]

-

Conclusion

4-Methylestradiol is a valuable compound for probing the structure-activity relationships of the estrogen receptor. Its distinct physicochemical properties, stemming from the C4-methyl substitution, result in moderately high lipophilicity and reduced, yet significant, estrogen receptor binding affinity and in vivo estrogenic activity. The analytical methodologies detailed herein provide robust frameworks for its quantification and biological characterization. A comprehensive understanding of its synthesis, properties, and biological actions is essential for its effective use in drug discovery and endocrine research, particularly in the design of novel SERMs with tailored pharmacological profiles.

References

-

Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol. The Journal of Steroid Biochemistry, 35(6), 745–747. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66437, 4-Methylestradiol. Retrieved January 14, 2026, from [Link].

-

Wikipedia. (n.d.). Methylestradiol. Retrieved January 14, 2026, from [Link]

-

Rupa Health. (n.d.). 4-Methoxyestradiol/4-Hydroxyestradiol Ratio. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71587537, 4-Methyl-ethinylestradiol. Retrieved January 14, 2026, from [Link].

-

Revolution Health & Wellness. (2014, May 26). Estrogen Metabolism. Retrieved January 14, 2026, from [Link]

-

Rupa Health. (n.d.). 4-Methoxyestradiol. Retrieved January 14, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). 4-Methoxyestradiol – Knowledge and References. Retrieved January 14, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 4-METHYLESTRADIOL. Retrieved January 14, 2026, from [Link]

-

Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303. [Link]

-

Nuti, E., et al. (2005). Steroidal affinity labels of the estrogen receptor alpha. 4. Electrophilic 11beta-aryl derivatives of estradiol. Journal of Medicinal Chemistry, 48(12), 4013–4026. [Link]

-

Browne, P., et al. (2014). Current strategies for quantification of estrogens in clinical research. The Journal of Steroid Biochemistry and Molecular Biology, 144, 49–60. [Link]

-

Van de Wiele, T., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 617(1-2), 1-16. [Link]

-

Moreira, L. S., et al. (2021). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. Journal of the Brazilian Chemical Society, 32(1), 108-118. [Link]

-

Tauseef, M., & Sharma, S. (2023). Estradiol. In StatPearls. StatPearls Publishing. [Link]

-

Higashi, T., et al. (2023). Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS. Scientific Reports, 13(1), 22004. [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 14, 2026, from [Link]

-

Clark, J. H., & Markaverich, B. M. (1981). Mechanism of action of estrogen agonists and antagonists. Journal of Animal Science, 49(Suppl 2), 46–65. [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved January 14, 2026, from [Link]

-

Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE, 12(1), e0169607. [Link]

-

University of Calgary. (n.d.). Chapter 13: Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved January 14, 2026, from [Link]

Sources

- 1. 4-methylestradiol | 6171-48-8 [chemicalbook.com]

- 2. 4-Methyl Estradiol | CymitQuimica [cymitquimica.com]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. fiveable.me [fiveable.me]

- 5. 4-Methylestradiol | C19H26O2 | CID 66437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. Methylestradiol - Wikipedia [en.wikipedia.org]

- 11. Estradiol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]

- 13. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 4-methylestradiol [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. 4-Methoxyestradiol/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]

- 17. revolutionhealth.org [revolutionhealth.org]

- 18. 4-Methoxyestradiol | Rupa Health [rupahealth.com]

- 19. Steroidal affinity labels of the estrogen receptor alpha. 4. Electrophilic 11beta-aryl derivatives of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hdb.ugent.be [hdb.ugent.be]

- 23. Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil [redalyc.org]

An In-Depth Technical Guide to the Synthetic Pathway and Precursors of 4-Methylestradiol

Introduction: The Significance of C4-Substituted Estrogens

4-Methylestradiol is a synthetic derivative of estradiol, characterized by the addition of a methyl group at the C4 position of the steroid's aromatic A-ring. While estradiol itself is a primary female sex hormone crucial for a vast array of physiological processes, its C4-substituted analogs like 4-Methylestradiol are of significant interest to researchers in medicinal chemistry and endocrinology. The introduction of a methyl group at this position can profoundly alter the molecule's interaction with estrogen receptors (ERs) and its metabolic profile. Understanding the synthetic pathways to create such specific analogs is paramount for developing novel therapeutic agents, selective estrogen receptor modulators (SERMs), and research tools to probe the intricate mechanisms of estrogen signaling.

This guide provides a detailed examination of a scientifically validated pathway for the synthesis of 4-Methylestradiol. It is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a causal explanation for the strategic choices made in precursor selection and reaction methodology, ensuring a trustworthy and reproducible synthetic strategy.

Overall Synthetic Strategy: A Retrosynthetic Analysis

The primary challenge in synthesizing 4-Methylestradiol lies in the regioselective introduction of a methyl group onto the electron-rich aromatic A-ring, specifically at the C4 position, avoiding the sterically and electronically similar C2 position. A robust and logical synthetic approach begins with a retrosynthetic analysis, breaking down the target molecule into simpler, more accessible precursors.

Caption: Retrosynthetic analysis of 4-Methylestradiol.

This analysis reveals a convergent pathway:

-

Target Molecule: 4-Methylestradiol.

-

Key Transformation 1 (Aromatization): The phenolic A-ring can be formed via a reductive aromatization of a dienone system. This points to 4-methyl-1,4-androstadiene-3-one-17β-ol as the immediate key precursor[1].

-

Key Transformation 2 (Methylation): The C4-methyl group can be installed via a 1,6-conjugate addition of a methyl nucleophile to a cross-conjugated dienone system. This identifies Androsta-1,4-diene-3,17-dione (ADD) as a suitable starting framework for the methylation step.

-

Starting Material: ADD is a well-established industrial steroid intermediate, often produced on a large scale via microbial biotransformation from more common steroid precursors like Androst-4-ene-3,17-dione (AD) or readily available phytosterols[2].

This strategy is chemically sound because it leverages a highly selective chemical reaction (conjugate addition) to solve the primary challenge of regioselectivity.

Part 1: Synthesis of the Key Precursor, 4-Methyl-1,4-androstadien-3,17-dione

The cornerstone of this synthesis is the precise installation of the methyl group at the C4 position. The starting material, Androsta-1,4-diene-3,17-dione (ADD), possesses a cross-conjugated dienone system in its A-ring, making it susceptible to nucleophilic attack.

Caption: Workflow for 1,6-Conjugate Addition to ADD.

Causality in Reagent Selection: Organocuprates vs. Grignard Reagents

The choice of the methylating agent is critical. While a Grignard reagent (MeMgBr) or an organolithium reagent (MeLi) might seem like straightforward choices, they are highly reactive, "hard" nucleophiles. They would preferentially attack the most electrophilic carbon, which is the C3 carbonyl carbon, in a 1,2-addition. This would lead to the undesired formation of a tertiary alcohol at C3.

To achieve the desired 1,6-conjugate addition at the C4 position, a "softer" nucleophile is required. Lithium dimethylcuprate (Me₂CuLi) , also known as a Gilman reagent, is the ideal choice for this transformation[3][4]. Its reduced reactivity and preference for attacking the β-carbon (C4 in this extended system) of an α,β-unsaturated ketone system ensures the formation of the correct carbon skeleton[3][5].

Experimental Protocol: 1,6-Conjugate Addition

The following protocol is a representative procedure based on established methods for conjugate addition of Gilman reagents to steroidal enones.

-

Preparation of Lithium Dimethylcuprate (Gilman Reagent):

-

To a flame-dried, argon-purged flask containing copper(I) iodide (CuI) in anhydrous diethyl ether or THF at -78 °C, slowly add two equivalents of methyllithium (MeLi) in ether.

-

Allow the solution to stir at a low temperature (e.g., 0 °C or -20 °C) until the initial yellow precipitate of MeCu dissolves, forming a clear, colorless, or slightly yellow solution of LiMe₂Cu. Self-Validation: The formation of a homogenous solution is a key indicator of successful Gilman reagent formation.

-

-

Conjugate Addition Reaction:

-

In a separate argon-purged flask, dissolve Androsta-1,4-diene-3,17-dione (ADD) in anhydrous THF.

-

Cool the ADD solution to -78 °C.

-

Slowly transfer the prepared Gilman reagent solution into the ADD solution via cannula.

-

Maintain the reaction at a low temperature (e.g., -20 °C to 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). Expertise & Experience: Maintaining low temperatures is crucial to prevent side reactions and decomposition of the organocuprate reagent.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate enolate and decomposes any excess reagent.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methyl-androst-4-ene-3,17-dione .

-

Note on Stereochemistry: The 17-ketone in the resulting product can be selectively reduced to the desired 17β-ol using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride or by using sodium borohydride under carefully controlled conditions to yield 4-methyl-androst-4-ene-3,17-dione-17β-ol , the direct precursor for the next step. For simplicity, the subsequent aromatization step can also directly utilize the 17-keto intermediate, which is then reduced in a final step if needed. The literature pathway proceeds from the 17β-ol precursor[1].

Part 2: Reductive Aromatization to 4-Methylestradiol

With the key C4-methylated precursor in hand, the final core transformation is the construction of the phenolic A-ring. This is accomplished through a process called reductive aromatization.

Mechanism: The Dienol-Benzene Rearrangement

The most probable mechanism for this transformation is the dienol-benzene rearrangement . This acid-catalyzed reaction involves the tautomerization of the ketone to a dienol intermediate, followed by the elimination of a water molecule and subsequent rearrangement to form the stable aromatic ring. The presence of the methyl group at C4 facilitates this rearrangement and locks in the substitution pattern of the final product.

Experimental Protocol: Reductive Aromatization

The following protocol is based on the published transformation of 4-methyl-1,4-androstadiene-3-one-17β-ol to 4-Methylestradiol[1].

-

Reaction Setup:

-

Dissolve the precursor, 4-methyl-1,4-androstadiene-3-one-17β-ol, in a suitable high-boiling point solvent, such as acetic anhydride or a mixture of acetic acid and pyridine.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or acetyl chloride, which can generate an acidic environment in situ.

-

-

Aromatization:

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen). Causality: The high temperature provides the necessary activation energy for the enolization and subsequent rearrangement-elimination cascade.

-

Monitor the reaction by TLC until the starting material is consumed. The formation of the phenolic product can often be visualized by a change in its UV activity or staining characteristics.

-

-

Workup and Deprotection (if necessary):

-

Cool the reaction mixture to room temperature and carefully pour it into ice-water to hydrolyze the acetic anhydride and quench the acid.

-

If an acetate ester was formed at the 17-position during the reaction (which is likely when using acetic anhydride), it must be hydrolyzed. This can be achieved by adding a base, such as potassium carbonate or sodium hydroxide, and stirring until the ester is cleaved.

-

Neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

-

Purification:

-

Wash the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the final product, 4-Methylestradiol , by column chromatography or recrystallization to achieve high purity.

-

Part 3: Alternative Strategy - The Protecting Group Approach

An alternative and equally valid strategy involves starting from a precursor that already contains the aromatic A-ring, such as estrone. This approach shifts the core challenge from aromatization to regioselective electrophilic substitution.

The phenolic hydroxyl group at C3 strongly activates the aromatic ring towards electrophilic attack, primarily at the C2 and C4 positions. To achieve selective methylation at C4, the more reactive C2 position must be temporarily blocked.

A study on the synthesis of 4-formyl estrone demonstrated an elegant solution: using a bulky tert-butyl group as a positional protecting group[6][7]. This group is installed at the C2 position, sterically hindering any reaction at that site and directing the subsequent electrophilic substitution (in that case, formylation) exclusively to the C4 position. After the C4 modification, the tert-butyl group is readily removed under acidic conditions. This same logic can be applied for a methylation reaction.

Caption: Protecting group strategy for C4-methylation.

This method offers an excellent alternative, showcasing how strategic use of protecting groups can overcome inherent reactivity challenges in complex molecule synthesis[8].

Data Summary

While specific yields can vary based on reaction scale and optimization, the following table provides expected outcomes for the primary synthetic pathway described.

| Step | Starting Material | Key Reagents | Product | Expected Yield Range | Purity Target |

| 1. Conjugate Addition | Androsta-1,4-diene-3,17-dione (ADD) | LiMe₂Cu, THF | 4-Methyl-androst-4-ene-3,17-dione | 60-80% | >95% (Post-Chr.) |

| 2. Reduction (Optional) | 4-Methyl-androst-4-ene-3,17-dione | NaBH₄ or Li(tBuO)₃AlH | 4-Methyl-androst-4-ene-3,17-dione-17β-ol | 85-95% | >98% (Post-Chr.) |

| 3. Reductive Aromatization | 4-Methyl-1,4-androstadiene-3-one-17β-ol | Acetic Anhydride, p-TsOH | 4-Methylestradiol | 50-70% | >99% (Post-Recryst.) |

Conclusion

The synthesis of 4-Methylestradiol is a compelling exercise in strategic organic chemistry, requiring careful consideration of regioselectivity and reaction mechanisms. The pathway proceeding via a 1,6-conjugate addition of a Gilman reagent to Androsta-1,4-diene-3,17-dione, followed by a dienol-benzene rearrangement for aromatization, represents a robust and logical approach. The causality behind the choice of a "soft" organocuprate nucleophile over "hard" Grignard reagents is a key learning point that underscores the importance of matching reagent reactivity to the desired transformation. Furthermore, the consideration of a protecting group strategy starting from estrone provides a valuable alternative perspective on solving the challenge of regioselectivity. By understanding these validated pathways, researchers are well-equipped to synthesize 4-Methylestradiol and its derivatives for further investigation in drug discovery and chemical biology.

References

-

Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol. The Journal of Steroid Biochemistry, 35(6), 745–747. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

Malaviya, A., & Gomes, J. (2008). Process for Biotransformation of Androsta-4-ene-3,17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). In Microbial Siderophores (pp. 297–316). Springer. [Link]

-

Fouad, M. Y., & Abul-Hajj, Y. J. (1995). Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 54(3-4), 111–119. [Link]

-

Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens. The Journal of Organic Chemistry, 72(23), 8824–8830. [Link]

-

Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens. PubMed. [Link]

-

Wentzel, M. (2020, March 4). Cu-Gilman 1,4-(conjugate) addition Reaction with alpha beta unsaturated ketone. YouTube. [Link]

-

Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

-

Patel, H., & Telvekar, V. (2016). Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Molecules, 21(9), 1226. [Link]

-

Thevis, M., et al. (n.d.). Sense or nonsense of prohormone designing: Reduced metandienone as supplement. German Sport University Cologne. [Link]

Sources

- 1. Synthesis and biological activity of 4-methylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methylestradiol on Estrogen Receptors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the mechanism of action of 4-Methylestradiol (4-ME2) on estrogen receptors (ERs). By synthesizing established principles of nuclear receptor pharmacology with detailed experimental workflows, this document serves as a technical manual for elucidating the binding, functional activity, and downstream signaling of this and other novel estrogenic compounds.

Introduction: The Estrogenic Landscape and the Question of 4-Methylestradiol

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play pivotal roles in a multitude of physiological processes, including reproduction, bone maintenance, and cardiovascular health. Their dysregulation is implicated in various pathologies, most notably breast and ovarian cancers. The discovery of selective estrogen receptor modulators (SERMs) has revolutionized treatment paradigms by demonstrating that ER ligands can exhibit tissue-specific agonist or antagonist activity. This selectivity arises from the ability of a ligand to induce unique conformational changes in the receptor, leading to differential recruitment of co-regulator proteins and subsequent modulation of gene expression.

4-Methylestradiol (4-ME2) is a synthetic analog of the endogenous estrogen 17β-estradiol. Early studies have indicated that 4-ME2 possesses a lower binding affinity for estrogen receptors compared to estradiol and exhibits considerably weaker uterotrophic activity in vivo. This suggests that while it has estrogenic properties, its mechanism and potential for selective activity remain to be fully elucidated. This guide outlines the critical experiments necessary to comprehensively define the pharmacological profile of 4-ME2.

Part 1: Foundational Characterization - Binding Affinity and Receptor Subtype Selectivity

A fundamental first step in characterizing any potential ER ligand is to determine its binding affinity for the two main receptor subtypes, ERα and ERβ. This provides the initial indication of the compound's potency and potential for subtype selectivity.

Experimental Workflow: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (4-ME2) to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the estrogen receptor.

Protocol:

-

Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ ligand-binding domains (LBDs) or cytosol preparations from tissues known to express high levels of a specific receptor subtype.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled estradiol with increasing concentrations of unlabeled 4-ME2 and the receptor preparation.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound fraction. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: After washing to remove unbound radioligand, measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the 4-ME2 concentration. The concentration of 4-ME2 that displaces 50% of the radiolabeled estradiol is the IC50 value. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of 4-ME2 to that of unlabeled estradiol.

Causality Behind Experimental Choices:

-

Using both ERα and ERβ is crucial to determine if 4-ME2 has a preferential affinity for one subtype over the other, which is a key indicator of potential SERM activity.

-

A competitive binding format is a robust and well-established method for determining the affinity of unlabeled ligands.

Data Presentation:

| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%) |

| 17β-Estradiol | ERα | Expected low nM | 100 |

| 17β-Estradiol | ERβ | Expected low nM | 100 |

| 4-Methylestradiol | ERα | To be determined | To be determined |

| 4-Methylestradiol | ERβ | To be determined | To be determined |

Part 2: Functional Characterization - Agonist versus Antagonist Activity

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does 4-ME2 activate the receptor (agonism), block the action of the natural ligand (antagonism), or exhibit partial activity?

Experimental Workflow: Estrogen Response Element (ERE)-Driven Reporter Gene Assay

This cell-based assay measures the ability of a ligand-receptor complex to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

Protocol:

-

Cell Culture and Transfection: Use a cell line that does not endogenously express ERs (e.g., HEK293 or HeLa). Co-transfect these cells with expression vectors for either human ERα or ERβ, and a reporter plasmid containing multiple copies of a consensus ERE upstream of a luciferase gene.

-

Compound Treatment: Treat the transfected cells with increasing concentrations of 4-ME2 alone (to test for agonist activity) or in the presence of a fixed concentration of 17β-estradiol (to test for antagonist activity).

-

Luciferase Assay: After an appropriate incubation period (typically 18-24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis:

-

Agonist Mode: Plot luciferase activity against the logarithm of the 4-ME2 concentration to determine the EC50 (concentration for half-maximal activation) and the maximal efficacy relative to estradiol.

-

Antagonist Mode: Plot luciferase activity against the logarithm of the 4-ME2 concentration in the presence of estradiol to determine the IC50 (concentration for half-maximal inhibition).

-

Causality Behind Experimental Choices:

-

Using ER-negative cells with ectopic expression of either ERα or ERβ allows for the unambiguous assessment of subtype-specific functional activity.

-

The ERE-luciferase reporter provides a direct and quantifiable readout of the transcriptional activity of the ligand-receptor complex at a canonical response element.

Data Presentation:

| Compound | Receptor Subtype | Agonist EC50 (nM) | % Efficacy (vs. Estradiol) | Antagonist IC50 (nM) |

| 17β-Estradiol | ERα | Expected low nM | 100 | N/A |

| 17β-Estradiol | ERβ | Expected low nM | 100 | N/A |

| 4-Methylestradiol | ERα | To be determined | To be determined | To be determined |

| 4-Methylestradiol | ERβ | To be determined | To be determined | To be determined |

Part 3: Mechanistic Deep Dive - Co-regulator Recruitment

The tissue-specific actions of SERMs are largely determined by the profile of co-activators and co-repressors that are recruited to the ligand-bound receptor. Therefore, directly assessing co-regulator interaction is essential for understanding the molecular basis of 4-ME2's activity.

Experimental Workflow: Mammalian Two-Hybrid Assay

This assay measures the ligand-dependent interaction between the estrogen receptor and a specific co-regulator protein within a cellular context.

Protocol:

-

Plasmid Constructs:

-

"Bait" Plasmid: An expression vector encoding the ERα or ERβ ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), such as that of GAL4.

-

"Prey" Plasmid: An expression vector encoding a co-regulator of interest (e.g., SRC-1/NCoA-1 as a co-activator, or NCoR/SMRT as a co-repressor) fused to a transcriptional activation domain (AD), such as VP16.

-

Reporter Plasmid: A plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene like luciferase.

-

-

Transfection and Treatment: Co-transfect all three plasmids into a suitable cell line. Treat the cells with 4-ME2, estradiol (positive control for co-activator recruitment), and a known antagonist like fulvestrant (positive control for co-repressor recruitment).

-

Luciferase Assay: Measure luciferase activity as a readout of the interaction between the ER-LBD and the co-regulator.

-

Data Analysis: An increase in luciferase activity upon ligand treatment indicates recruitment of the co-regulator, while a decrease or no change suggests dissociation or lack of interaction.

Causality Behind Experimental Choices:

-

The two-hybrid system provides a sensitive and specific method to detect protein-protein interactions in a cellular environment, which is more physiologically relevant than in vitro pull-down assays.

-

Testing against both co-activators and co-repressors is critical to building a complete picture of the co-regulator recruitment profile that defines the SERM or agonist/antagonist nature of 4-ME2.

Visualization of the Mammalian Two-Hybrid Workflow:

Caption: Workflow for the Mammalian Two-Hybrid Assay.

Part 4: Downstream Signaling and Gene Expression Analysis

The ultimate biological effect of an ER ligand is determined by the downstream signaling pathways it modulates and the resulting changes in gene expression.

Analysis of Non-Genomic Signaling Pathways

Estrogen receptors can also mediate rapid, non-genomic signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways.

Experimental Workflow: Western Blotting for Phosphorylated Kinases

-

Cell Culture and Treatment: Use an ER-positive cell line (e.g., MCF-7 breast cancer cells). Treat the cells with 4-ME2 for short time points (e.g., 5, 15, 30 minutes).

-

Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-ERK, p-Akt) and their total protein counterparts as loading controls.

-

Data Analysis: Quantify band intensities to determine the fold-change in protein phosphorylation relative to untreated controls.

Visualization of Estrogen Receptor Signaling Pathways:

Caption: Overview of Genomic and Non-Genomic ER Signaling.

Global Gene Expression Profiling

To obtain an unbiased view of the transcriptional consequences of 4-ME2 treatment, a global gene expression analysis is invaluable.

Experimental Workflow: RNA-Sequencing (RNA-Seq)

-

Cell Culture and Treatment: Treat ERα and ERβ expressing cells with 4-ME2, estradiol, and a vehicle control for a relevant time period (e.g., 24 hours).

-

RNA Extraction and Library Preparation: Isolate total RNA and prepare sequencing libraries.

-

Sequencing: Perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by 4-ME2 in an ERα- or ERβ-dependent manner. Pathway analysis can then be used to identify the biological processes affected.

Conclusion and Future Perspectives

The systematic application of the experimental workflows detailed in this guide will provide a comprehensive understanding of the mechanism of action of 4-Methylestradiol. By characterizing its binding affinity, subtype selectivity, functional activity, co-regulator recruitment profile, and impact on downstream signaling and gene expression, researchers can build a complete pharmacological profile. This knowledge is essential for determining the potential therapeutic applications of 4-ME2, whether as a novel SERM for cancer therapy or osteoporosis, or as a research tool to further probe the intricacies of estrogen receptor biology. The self-validating nature of these interconnected assays ensures a robust and reliable characterization, paving the way for informed decisions in drug development and further scientific inquiry.

References

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol . National Toxicology Program. [Link]

-

Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells . PMC - PubMed Central. [Link]

-

Synthesis and biological activity of 4-methylestradiol . PubMed. [Link]

-

Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists . Oxford Academic. [Link]

-

Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity . PubMed. [Link]

-

Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay . JoVE. [Link]

-

Profiling of 3696 Nuclear Receptor–Coregulator Interactions: A Resource for Biological and Clinical Discovery . Oxford Academic. [Link]

-

Estrogen signaling pathway . KEGG PATHWAY. [Link]

-

Selective estrogen receptor modulator . Wikipedia. [Link]

-

Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β . Molecular Endocrinology. [Link]

-

In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay . researchmap. [Link]

-

Modulatory Effects of Estradiol and Its Mixtures with Ligands of GPER and PPAR on MAPK and PI3K/Akt Signaling Pathways and Tumorigenic Factors in Mouse Testis Explants and Mouse Tumor Leydig Cells . PMC - NIH. [Link]

-

Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential . PubMed Central. [Link]

-

Selective estrogen receptor modulators: tissue specificity and clinical utility . PMC. [Link]

-

Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor . PMC - NIH. [Link]

-

PI3 Kinase/Akt Activation Mediates Estrogen and IGF-1 Nigral DA Neuronal Neuroprotection Against a Unilateral Rat Model of Parkinson's Disease . PMC - PubMed Central. [Link]

Introduction: The Significance of 4-Methylestradiol

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Methylestradiol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the in vitro biological activity of 4-Methylestradiol (4-ME2). Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of its action, the causal logic behind key experimental designs, and detailed, field-proven protocols for its characterization. Our focus is on establishing a robust, self-validating framework for assessing the estrogenic properties of this compound.

4-Methylestradiol is a synthetic analog of the primary female sex hormone, 17β-estradiol (E2). As a member of the steroidal estrogen family, its biological activity is primarily mediated through interaction with estrogen receptors (ERs). The addition of a methyl group at the C-4 position of the steroidal A-ring distinguishes it from its parent compound, influencing its binding affinity and subsequent biological potency.[1][2] Understanding the precise in vitro activity of 4-ME2 is critical for various fields, from elucidating structure-activity relationships in endocrine research to evaluating the estrogenic potential of novel pharmaceutical candidates and environmental compounds.

This guide will systematically explore the key facets of 4-ME2's in vitro profile, beginning with its fundamental interaction with the estrogen receptor and progressing to its functional consequences at the cellular level, including proliferation and gene expression.

Part 1: Foundational Bioactivity - Receptor Binding Affinity

The initiating event for any estrogenic compound is its physical interaction with an estrogen receptor. Therefore, the first and most fundamental in vitro characterization is the determination of its binding affinity. 4-ME2 acts as an agonist of the estrogen receptor.[3][4]

Mechanism of Interaction: Binding to Estrogen Receptors (ERα & ERβ)

Estrogenic effects are mediated by two primary estrogen receptors, ERα and ERβ, which are products of different genes and exhibit distinct tissue distributions and transcriptional activities.[5][6] These receptors are ligand-activated transcription factors.[7][8] The binding of a ligand like 4-ME2 to the receptor's ligand-binding pocket (LBP) induces a conformational change, which is the prerequisite for downstream signaling events.[9]

Studies have shown that 4-Methylestradiol has a lower binding affinity for the estrogen receptor compared to the endogenous hormone, estradiol. Its relative binding affinity (RBA) is reported to be approximately 10% of estradiol at 0°C and 25% at 25°C.[10] This positions 4-ME2 as a weaker, but still significant, estrogen receptor agonist.

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Source |

| 17β-Estradiol (E2) | 100% (Reference) | N/A |

| 4-Methylestradiol (4-ME2) | 10% - 25% | [3][10] |

Causality in Experimental Design: Why a Competitive Binding Assay?

A competitive binding assay is the gold standard for determining the affinity of a test compound for a receptor.[11][12] Its logic is straightforward: the test compound (4-ME2, the "competitor") is made to compete with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol) for a limited number of receptors. The ability of 4-ME2 to displace the radioligand is directly proportional to its binding affinity. This method provides a quantitative measure (IC₅₀ or Ki) that is essential for ranking compounds and understanding their potential potency.

Protocol 1: Competitive Estrogen Receptor Radioligand Binding Assay

This protocol describes a self-validating system for determining the relative binding affinity of 4-ME2 for the estrogen receptor.

1. Reagent Preparation:

- ER Source: Utilize either purified recombinant human ERα or ERβ protein, or cytosolic extracts from ER-rich tissues or cell lines (e.g., MCF-7 cells).

- Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and sodium molybdate to stabilize the receptor.

- Radioligand: [³H]-17β-Estradiol at a final concentration approximating its Kd (e.g., 0.5-1.0 nM).

- Test Compound: Prepare a serial dilution of 4-Methylestradiol (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.

- Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of unlabeled 17β-Estradiol.

2. Assay Procedure:

- In a 96-well plate, combine the ER source, [³H]-Estradiol, and either assay buffer (for total binding), the NSB control, or varying concentrations of 4-ME2.

- Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[10]

- Separation of Bound and Free Ligand: Rapidly separate receptor-bound radioligand from unbound radioligand. A common method is dextran-coated charcoal (DCC) separation. Add a DCC slurry to each well, incubate briefly on ice, and then centrifuge to pellet the charcoal (which adsorbs the free radioligand).

- Quantification: Transfer an aliquot of the supernatant (containing the bound radioligand) from each well into a scintillation vial. Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate the percentage of specific binding for each concentration of 4-ME2.

- Plot the percentage of specific binding against the log concentration of 4-ME2.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 4-ME2 that inhibits 50% of the specific binding of the radioligand).

- The IC₅₀ can be used to calculate the inhibitory constant (Ki) and the Relative Binding Affinity (RBA).

Part 2: Functional Consequences of Receptor Activation

Binding to the ER is only the first step. A true agonist must then trigger a downstream biological response. This is typically characterized by measuring the induction of cell proliferation and the transcriptional activation of estrogen-responsive genes.

Estrogen Signaling Pathways: Genomic and Non-Genomic

Upon activation by an agonist like 4-ME2, the estrogen receptor can initiate signaling through two main pathways.[13][14]

-

Classical (Genomic) Pathway: The ligand-ER complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes. This recruits co-activator proteins and the transcriptional machinery to regulate gene expression.[8][12] This process typically occurs over hours.

-

Non-Genomic Pathway: A subpopulation of ERs located at the plasma membrane can, upon ligand binding, rapidly activate various intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways.[8][13][15] These pathways can then modulate cellular functions and indirectly influence gene expression.

Assay 1: Induction of Cell Proliferation (E-SCREEN)

The proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7, is a hallmark of estrogen action.[16] The E-SCREEN (Estrogen Screen) assay quantifies this proliferative effect and is a robust method for assessing the functional agonistic activity of a compound.[17][18]

Causality in Experimental Design: Why the E-SCREEN?

This assay provides a crucial functional readout. While a binding assay confirms interaction, it doesn't guarantee a biological response. The E-SCREEN directly measures a key physiological outcome of ER agonism—mitogenesis. The protocol's design, particularly the use of charcoal-stripped serum to remove endogenous hormones, is critical for creating a low-background system where any observed proliferation can be confidently attributed to the test compound.[16][19]

Sources

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Methylestradiol - Wikipedia [en.wikipedia.org]

- 5. Estrogen signaling: a subtle balance between ER alpha and ER beta. | Semantic Scholar [semanticscholar.org]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]

- 10. Synthesis and biological activity of 4-methylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 13. KEGG PATHWAY: map04915 [genome.jp]

- 14. cusabio.com [cusabio.com]

- 15. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

4-Methylestradiol as a metabolite of estradiol.

An In-depth Technical Guide to 4-Methylestradiol: Formation, Function, and Analysis

Foreword: The Metabolic Dichotomy of Estradiol

The metabolic fate of 17β-estradiol (E2) is a critical determinant of its physiological and pathological effects. While E2 itself is a potent hormone essential for reproductive health, its biotransformation is not a simple process of inactivation and excretion. Instead, it branches into pathways that produce metabolites with divergent biological activities. This guide focuses on a key endpoint in this metabolic cascade: 4-Methylestradiol (4-MeOE2), a molecule that represents the detoxification of a potentially carcinogenic precursor. For researchers in oncology, endocrinology, and drug development, understanding the nuances of this pathway—from the enzymes that govern it to the analytical methods used to quantify its products—is paramount. This document serves as a technical primer, synthesizing current knowledge to provide a comprehensive view of 4-MeOE2's role as a metabolite of estradiol.

The Metabolic Landscape: From Estradiol to its Methoxy Derivative

The journey from estradiol to 4-Methylestradiol is a two-step enzymatic process primarily occurring in the liver and estrogen-sensitive tissues like the breast and uterus.[1][2] This pathway's balance is a crucial factor in hormonal carcinogenesis.

Step 1: A-Ring Hydroxylation by Cytochrome P450 Enzymes

The initial and rate-limiting step is the hydroxylation of estradiol's aromatic A-ring, catalyzed by Cytochrome P450 (CYP) enzymes.[1][2] This process can occur at two primary positions, leading to distinct catechol estrogens:

-

2-Hydroxylation: Primarily mediated by CYP1A1, CYP1A2, and CYP3A4, this is the major metabolic pathway, producing 2-hydroxyestradiol (2-OHE2).[1][3][4] 2-OHE2 is generally considered a "benign" or even protective metabolite.

-

4-Hydroxylation: This reaction is specifically and efficiently catalyzed by CYP1B1 , an enzyme highly expressed in estrogen target tissues such as the mammary glands.[1][2] The product, 4-hydroxyestradiol (4-OHE2) , is a potent, reactive catechol estrogen.

The significance of this branching lies in the downstream fate of the catechol products. While both are subject to further metabolism, 4-OHE2 possesses intrinsic carcinogenic potential. It can undergo redox cycling to form semiquinone and quinone intermediates, which in turn generate reactive oxygen species (ROS) and form depurinating DNA adducts—direct mechanisms of genotoxicity that can initiate carcinogenesis.[5][6][7][8][9]

Step 2: Detoxification via COMT-Mediated Methylation

The primary defense against the harmful potential of catechol estrogens is O-methylation, a Phase II metabolic reaction catalyzed by Catechol-O-methyltransferase (COMT) .[10][11] Using S-adenosyl-L-methionine (SAMe) as a methyl donor, COMT transfers a methyl group to one of the hydroxyls of the catechol ring.[12]

In the context of 4-OHE2, this reaction yields the stable and biologically less active metabolite, 4-Methylestradiol (4-methoxyestradiol or 4-MeOE2) .[6][11] This methylation is a critical detoxification step for two reasons:

-

Blocks Quinone Formation: By methylating the 4-hydroxyl group, COMT prevents the oxidation of 4-OHE2 to its reactive and genotoxic quinone form.[13]

-

Reduces Estrogenic Activity: The resulting methoxyestrogen has a significantly lower binding affinity for estrogen receptors compared to its parent compounds.[14]

The balance between CYP1B1-mediated formation of 4-OHE2 and COMT-mediated conversion to 4-MeOE2 is therefore a key determinant of estrogen-related cancer risk. Polymorphisms in the COMT gene that reduce its enzymatic activity can lead to an accumulation of harmful 4-OHE2, potentially increasing susceptibility to hormone-dependent cancers.[12][13]

Molecular Profile and Biological Activity

4-Methylestradiol's biological significance is best understood in comparison to its parent molecule, estradiol, and its immediate precursor, 4-hydroxyestradiol. Its defining feature is a marked reduction in estrogenic activity coupled with an inability to undergo redox cycling.

Physicochemical Properties

A foundational understanding of 4-Methylestradiol begins with its basic molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₂ | [15] |

| Molar Mass | 286.4 g/mol | [15] |

| IUPAC Name | (8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [15] |

| Synonyms | 4-MeOE2, 4-Methoxyestradiol, 4-Methylestra-1,3,5(10)-triene-3,17β-diol | [14][15] |

Comparative Biological Activity

The addition of a single methyl group dramatically alters the molecule's interaction with biological systems. The primary consequence is a significant attenuation of its hormonal effects.

| Compound | Relative Binding Affinity (RBA) for ER vs. E2 | Uterotrophic Activity | Carcinogenic Potential |

| 17β-Estradiol (E2) | 100% (Reference) | High | Promoter (via ER signaling) |

| 4-Hydroxyestradiol (4-OHE2) | ~5-20% | Potent, similar to E2[16] | High (Genotoxic initiator)[5][7][8] |

| 4-Methylestradiol (4-MeOE2) | 10-25% | Considerably weaker than estrone[17] | Low/Negligible; considered protective[14][18][19] |

As the data illustrates, 4-Methylestradiol retains a measurable but reduced affinity for the estrogen receptor. A study by Qian & Abul-Hajj found its RBA to be 10% and 25% that of estradiol at 0°C and 25°C, respectively.[17] Despite this binding, its ability to elicit a classic estrogenic response, such as uterine tissue growth (uterotrophic activity), is substantially diminished.[17] This dissociation between receptor binding and downstream activity suggests it may act as a very weak agonist or partial antagonist in different contexts. More importantly, its methylation prevents the formation of DNA-damaging quinones, rendering it a key player in the body's defense against estrogen-induced carcinogenesis.[13][19]

Methodologies for Synthesis and Analysis